molecular formula C20H19NO4 B2680072 7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide CAS No. 950286-32-5

7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide

Cat. No.: B2680072
CAS No.: 950286-32-5
M. Wt: 337.375
InChI Key: JCWQPAFSEHNZAR-UHFFFAOYSA-N
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Description

7-Methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound featuring a benzoxepine core—a seven-membered oxygen-containing heterocycle—with a methoxy group at position 7 and a carboxamide moiety at position 4. This structural framework suggests possible applications in neuroprotection or oncology, as analogs with benzofuran or benzopyran cores have demonstrated antioxidant, antiproliferative, and receptor-binding activities .

Properties

IUPAC Name

7-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-17-7-8-19-16(12-17)11-14(9-10-25-19)20(22)21-13-15-5-3-4-6-18(15)24-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWQPAFSEHNZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

Pharmacological Applications

Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to 7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide exhibit significant antidepressant and anxiolytic properties. The compound's action on the mitochondrial benzodiazepine receptor suggests potential therapeutic applications in treating stress-related disorders. It may help restore the balance between excitatory and inhibitory signaling in the nervous system, which is disrupted under stress conditions .

Neuroprotective Properties
The compound has been studied for its neuroprotective effects, which are essential in the context of neurodegenerative diseases such as Alzheimer's. The structural features of benzoxepines have been linked to their ability to inhibit butyrylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients. This inhibition can potentially slow disease progression and improve cognitive function .

Synthetic Applications

Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including the Castagnoli-Cushman reaction, which is useful for synthesizing other bioactive compounds .

Diverse Reaction Pathways
Recent studies have demonstrated that this compound can be utilized in nickel-catalyzed reactions to produce dibenzo[b,e]oxepine derivatives. These derivatives have shown promise in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and analgesic effects .

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

a. Benzoxepine vs. Benzofuran Derivatives
describes 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, which share the methoxy and carboxamide functional groups but differ in their core structure. The benzofuran (five-membered ring with fused benzene and furan) offers rigidity, whereas the benzoxepine’s seven-membered ring provides conformational flexibility. This flexibility may enhance binding to targets requiring induced-fit interactions, such as enzymes or receptors. For example, benzofuran derivatives in were synthesized for neuroprotective studies, but the benzoxepine’s larger ring could alter pharmacokinetics (e.g., metabolic stability) .

b. Benzoxepine vs. Benzopyran Derivatives highlights 7-methoxy-N-(5-methylisoxazol-3-yl)-4-oxo-4H-1-benzopyran-3-carboxamide, which replaces benzoxepine with a benzopyran (chromene) core. The carboxamide position (position 3 vs. 4) and substituents (isoxazole vs. methoxybenzyl) further differentiate bioavailability and target selectivity, such as in antiproliferative activity .

N-Substituent Analysis: Role of the 2-Methoxybenzyl Group

The N-(2-methoxybenzyl) group in the target compound is also observed in NBOMe psychedelic derivatives (), where it contributes to serotonin receptor binding. Fragmentation studies reveal that this group generates diagnostic ions (e.g., m/z = 121.0648 for C8H9O+), aiding analytical identification. However, in the target compound, this group’s electron-donating methoxy moiety may enhance solubility and stabilize interactions with hydrophobic enzyme pockets, contrasting with NBOMe compounds’ psychoactive effects .

Functional Group Modifications

  • Methoxy Positioning: The 7-methoxy group in benzoxepine analogs may mimic substituents in natural flavonoids (e.g., chrysin), enhancing antioxidant capacity through radical scavenging.
  • Carboxamide Linkage : Compared to ester or ketone groups in related compounds, the carboxamide improves metabolic stability and facilitates hydrogen bonding with biological targets, as seen in benzofuran derivatives from .

Biological Activity

7-Methoxy-N-(2-methoxybenzyl)-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, characterized by its unique structure that includes a benzoxepine ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly as a serotonin receptor agonist, which may have implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N2O4, with a molecular weight of 341.35 g/mol. Its structure features a benzoxepine core, a methoxy group at the 7-position, and a methoxybenzyl substituent at the nitrogen atom.

PropertyValue
Molecular FormulaC18H19N2O4
Molecular Weight341.35 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves its role as an agonist at the serotonin 5-HT2A/2C receptors . Upon binding to these receptors, the compound mimics serotonin, resulting in the activation of various neurotransmitter pathways.

Key Biochemical Pathways

  • Dopamine Release : Activation of 5-HT2A receptors leads to increased dopamine release, which can influence mood and cognition.
  • Serotonin Modulation : The compound enhances serotonin signaling, potentially affecting anxiety and depression.
  • Glutamate Dynamics : It may also modulate glutamate levels, impacting learning and memory processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives of benzoxepines can possess significant antitumor properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Neuropharmacological Effects

The activation of serotonin receptors by this compound suggests potential applications in treating psychiatric disorders. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

Case Studies and Research Findings

  • Antiproliferative Studies : A study on related benzoxepine derivatives indicated that certain modifications could lead to enhanced antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 µM to 5.3 µM .
  • Neurotransmitter Interaction : In vitro assays demonstrated that compounds with similar structures could significantly increase serotonin and dopamine levels in neuronal cultures, suggesting potential antidepressant effects .
  • Synthetic Pathways : The synthesis of this compound involves multiple steps starting from simple precursors, utilizing reactions such as intramolecular cyclization and nucleophilic substitution .

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